molecular formula C15H16N4O2S B2356963 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone CAS No. 2034252-71-4

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone

Cat. No. B2356963
CAS RN: 2034252-71-4
M. Wt: 316.38
InChI Key: VBIWVKPQVYMHHE-UHFFFAOYSA-N
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Description

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone, also known as MPT0G211, is a small molecule compound that has gained attention in the field of cancer research as a potential anti-cancer agent.

Scientific Research Applications

Synthesis and Application in Parkinson's Disease Imaging

A study by Wang et al. (2017) elaborates on the synthesis of a compound closely related to "(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone" for potential PET imaging of the LRRK2 enzyme in Parkinson's disease. The synthesized compound shows high radiochemical yield and purity, indicating its utility in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Mechanistic Study in Organic Chemistry

Fasani et al. (2008) conducted a mechanistic study involving a morpholinofluorophenyloxazolidinone, examining its reductive defluorination and the oxidative degradation of the morpholine side chain. This research provides insight into reaction mechanisms and the stability of morpholine derivatives in various conditions (Fasani, Tilocca, Protti, Merli, & Albini, 2008).

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Derivatives

Research by Kimbaris and Varvounis (2000) explores the reduction of acylpyrroles leading to the new synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems. This work contributes to the field of heterocyclic chemistry by providing novel synthetic pathways for complex heterocycles (Kimbaris & Varvounis, 2000).

Inverse Agonist Activity at CB1 Receptor

A study by Landsman et al. (1997) on the effects of WIN 55,212-2 and SR141716A on cannabinoid CB1 receptors reveals that SR141716A acts as an inverse agonist. This research contributes to understanding the pharmacological activities of cannabinoid receptor ligands and their potential therapeutic applications (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).

Synthesis of Morpholine Derivatives for TNF-alpha and Nitric Oxide Inhibition

Lei et al. (2017) developed a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This signifies the role of such compounds in anti-inflammatory and anticancer research (Lei, Wang, Xiong, & Lan, 2017).

properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-14(11-1-6-22-10-11)19-8-12-7-16-15(17-13(12)9-19)18-2-4-21-5-3-18/h1,6-7,10H,2-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIWVKPQVYMHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone

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